molecular formula C₁₅H₂₀N₆O₄ B1140553 5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine CAS No. 39491-53-7

5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine

Cat. No.: B1140553
CAS No.: 39491-53-7
M. Wt: 348.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₂₀N₆O₄ and its molecular weight is 348.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Liu and Austin (2001) developed a new method for preparing 5′-amino-2′,3′-isopropylidene adenosine, a crucial precursor to many adenosine derivatives. This method efficiently suppresses undesired intramolecular cyclization and does not require protection of the exocyclic amino group of the adenine ring, offering greater stability and selective reactivity (Liu & Austin, 2001).

Inhibition of Enzymes and Pharmacological Activity

  • Zatorski et al. (1996) investigated the inhibition of inosine monophosphate dehydrogenase, an enzyme crucial in purine metabolism, by benzamide adenine dinucleotide, synthesized using 5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine and its analogs (Zatorski et al., 1996).

Molecular Scaffolding and Biochemical Analysis

  • Ciuffreda et al. (2007) utilized the 2′,3′-Isopropylidene group as a molecular scaffold for introducing modifications at 5′ and 1′ positions of adenosine. These modified nucleosides are used to evaluate the biocatalytic activity of adenosine and adenylate deaminase (Ciuffreda, Alessandrini, & Santaniello, 2007).

Biological Impacts and Physiological Studies

  • Hormozi et al. (2011) studied the effect of 5'-(N-ethylcarboxamido) adenosine on angiogenesis in transplanted human ovarian tissue, demonstrating its ability to trigger down-regulation of Ang1, induce VEGF-189 expression, and stimulate neovascularization (Hormozi et al., 2011).

Conformational Analysis and Optical Properties

  • Ivanova and Spiteller (2011) conducted a study on the conformational analysis, determination of absolute configurations, and elucidation of the electronic absorption and CD spectra of 2′,3′-O-isopropylideneadenosine, highlighting its significance in drug discovery and the design of functionalized nucleosides (Ivanova & Spiteller, 2011).

Mechanism of Action

Target of Action

The primary target of 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine is the hA2B receptor . This receptor is a protein that modulates the levels of cyclic adenosine monophosphate (cAMP) in cells .

Mode of Action

5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine acts as a full agonist at the hA2B receptor . This means it binds to the receptor and activates it, leading to an increase in cAMP levels within the cell .

Biochemical Pathways

The activation of the hA2B receptor by 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine leads to an increase in intracellular cAMP levels . cAMP is a second messenger involved in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism.

Pharmacokinetics

Factors such as its molecular weight (348.3571 ) and chemical structure could influence these properties .

Result of Action

The increase in cAMP levels resulting from the activation of the hA2B receptor by 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine can have various molecular and cellular effects. These effects depend on the specific cell type and the intracellular pathways that are activated by cAMP .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine. For example, the compound should be stored and handled under conditions that prevent its degradation . Additionally, the compound’s efficacy could be influenced by factors such as the presence of other substances that compete for binding at the hA2B receptor .

Safety and Hazards

In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .

Future Directions

The compound is currently used for R&D purposes . It is not intended for medicinal, household, or other uses . As it has been confirmed to be a full agonist in a functional assay, it may have potential applications in the development of A2B adenosine receptor agonists .

Biochemical Analysis

Biochemical Properties

5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine has been confirmed to be a full agonist in a functional assay based on the measurement of its capacity to modulate cAMP levels in CHO cells expressing the hA2B receptor . This suggests that it interacts with the A2B adenosine receptor, a protein that plays a crucial role in many biochemical reactions.

Cellular Effects

In cellular processes, 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine’s interaction with the A2B adenosine receptor can influence cell function. It can modulate cAMP levels, which are important for cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine exerts its effects by binding to the A2B adenosine receptor. This binding can activate or inhibit enzymes, leading to changes in gene expression .

Properties

IUPAC Name

(4R,6S,6aR)-4-(6-aminopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O4/c1-4-17-13(22)9-8-10(25-15(2,3)24-8)14(23-9)21-6-20-7-11(16)18-5-19-12(7)21/h5-6,8-10,14H,4H2,1-3H3,(H,17,22)(H2,16,18,19)/t8-,9-,10?,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHQDKWIAMIECN-BYYPQSTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]2C([C@@H](O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675889
Record name (3aR,4S,6R)-6-(6-Amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39491-53-7
Record name (3aR,4S,6R)-6-(6-Amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.